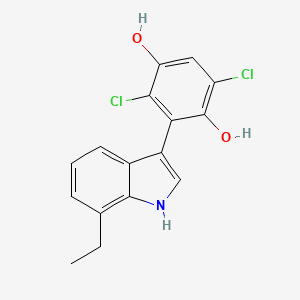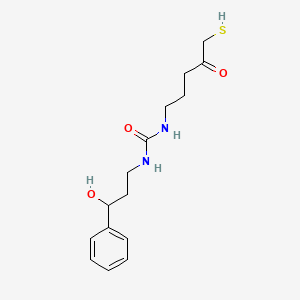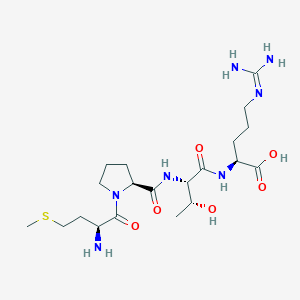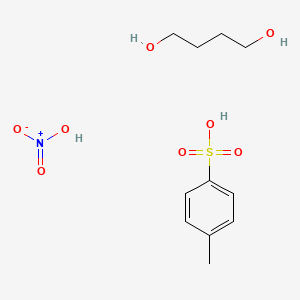![molecular formula C18H30O4 B15161425 6,6'-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) CAS No. 142947-22-6](/img/structure/B15161425.png)
6,6'-[1,2-Phenylenebis(oxy)]di(hexan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) is an organic compound with the molecular formula C18H30O4 It is characterized by the presence of two hexanol groups connected via a phenylenebis(oxy) linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) typically involves the reaction of 1,2-dihydroxybenzene with 6-bromohexanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of 1,2-dihydroxybenzene attack the bromine atoms of 6-bromohexanol, forming the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
6,6’-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohol derivatives.
Substitution: Formation of halides or amines.
科学的研究の応用
6,6’-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 6,6’-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the phenylenebis(oxy) linkage can interact with hydrophobic regions of proteins, affecting their conformation and function.
類似化合物との比較
Similar Compounds
- 6,6’-(1,4-Phenylenebis(oxy))bis(hexan-1-ol)
- 6,6’-(1,3-Phenylenebis(oxy))bis(hexan-1-ol)
Uniqueness
6,6’-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) is unique due to its specific phenylenebis(oxy) linkage at the 1,2-positions, which imparts distinct chemical and physical properties compared to its 1,4- and 1,3-analogues. This unique structure can lead to different reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
142947-22-6 |
|---|---|
分子式 |
C18H30O4 |
分子量 |
310.4 g/mol |
IUPAC名 |
6-[2-(6-hydroxyhexoxy)phenoxy]hexan-1-ol |
InChI |
InChI=1S/C18H30O4/c19-13-7-1-3-9-15-21-17-11-5-6-12-18(17)22-16-10-4-2-8-14-20/h5-6,11-12,19-20H,1-4,7-10,13-16H2 |
InChIキー |
QIFRKIWJTZHWHM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)OCCCCCCO)OCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Azido-5-methoxyphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B15161345.png)






![N,N'-(Ethane-1,2-diyl)bis[2-(2-formylphenoxy)acetamide]](/img/structure/B15161395.png)

![Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl-](/img/structure/B15161411.png)




